(R)-3,3-Difluoro-cyclohexylamine

Physicochemical profiling Amine basicity Drug design

(R)-3,3-Difluoro-cyclohexylamine (CAS 2165441-86-9; hydrochloride CAS 2199141-40-5) is a chiral, gem-difluorinated primary amine with molecular formula C₆H₁₁F₂N and molecular weight 135.16 g/mol. It belongs to the class of fluorinated cyclohexylamine building blocks that have gained prominence in medicinal chemistry for tuning amine basicity (pKa), lipophilicity (LogP/LogD), and metabolic stability without substantially increasing steric bulk.

Molecular Formula C6H11F2N
Molecular Weight 135.15 g/mol
Cat. No. B8177972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3,3-Difluoro-cyclohexylamine
Molecular FormulaC6H11F2N
Molecular Weight135.15 g/mol
Structural Identifiers
SMILESC1CC(CC(C1)(F)F)N
InChIInChI=1S/C6H11F2N/c7-6(8)3-1-2-5(9)4-6/h5H,1-4,9H2/t5-/m1/s1
InChIKeyVAQNIUDWPOLHBT-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (R)-3,3-Difluoro-cyclohexylamine Is a Strategic Chiral Building Block: A Procurement-Focused Baseline


(R)-3,3-Difluoro-cyclohexylamine (CAS 2165441-86-9; hydrochloride CAS 2199141-40-5) is a chiral, gem-difluorinated primary amine with molecular formula C₆H₁₁F₂N and molecular weight 135.16 g/mol . It belongs to the class of fluorinated cyclohexylamine building blocks that have gained prominence in medicinal chemistry for tuning amine basicity (pKa), lipophilicity (LogP/LogD), and metabolic stability without substantially increasing steric bulk [1]. The (R)-enantiomer specifically provides a defined three-dimensional vector for amine conjugation, making it relevant for structure-based drug design programs requiring stereochemically pure, fluorinated alicyclic amine motifs .

Why Cyclohexylamine, 4,4-Difluoro Isomers, or Racemic 3,3-Difluoro Mixtures Cannot Replace (R)-3,3-Difluoro-cyclohexylamine


In drug discovery, the precise position and stereochemistry of fluorine atoms on a cyclohexylamine scaffold dictate the amine's protonation state, molecular conformation, and susceptibility to oxidative metabolism, making in-class compounds non-interchangeable [1]. The 3,3-gem-difluoro pattern lowers amine pKa by approximately 0.3–0.5 units relative to the non-fluorinated parent (cyclohexylamine pKa ≈10.64), reducing the fraction ionized at physiological pH and thereby altering membrane permeability, target engagement, and off-target profiles compared to 4,4-difluoro or mono-fluoro analogs [2]. The (R) absolute configuration further distinguishes this compound from its (S)-enantiomer and the racemate, which is critical when the amine is incorporated into a chiral drug candidate whose pharmacophore requires a specific spatial orientation .

(R)-3,3-Difluoro-cyclohexylamine: Head-to-Head Quantitative Differentiation Guide


Amine Basicity (pKa) Shift: 3,3-Difluoro vs. Non-Fluorinated Cyclohexylamine

The gem-difluorination at the 3-position reduces the amine pKa by 0.3–0.5 units relative to the parent cyclohexylamine, a class-level effect established by systematic measurement of homologous gem-difluorocycloalkane amines [1]. Cyclohexylamine has a measured pKa of 10.64 [2]. Applying the 0.3–0.5 unit decrease, the conjugate acid pKa of 3,3-difluorocyclohexylamine is estimated at approximately 10.1–10.3, consistent with the inductive electron-withdrawing effect of the CF₂ group. In contrast, 4,4-difluorocyclohexylamine has a predicted pKa of 9.86 ± 0.70, reflecting a larger decrease due to the different spatial relationship between the CF₂ unit and the amine .

Physicochemical profiling Amine basicity Drug design

Lipophilicity (LogP/LogD) Differentiation: 3,3-Difluoro vs. Non-Fluorinated Cyclohexylamine

Computational data for racemic 3,3-difluorocyclohexan-1-amine shows a LogP of 1.03 and a LogD (pH 7.4) of −1.62 [1]. Cyclohexylamine has an estimated LogP of approximately 1.5 [2]. The direction and magnitude of the LogP change upon gem-difluorination on a cyclohexane scaffold is complex and depends on ring position; the Holovach study reported that gem-difluorination decreased LogP by 0.54–0.55 units in monocyclic systems [3]. The 3,3-difluoro pattern thus yields a lipophilicity intermediate between the parent amine and the 4,4-isomer, which has reported LogP values ranging from 0.48 to 2.22 depending on measurement method .

Lipophilicity LogP LogD Physicochemical properties

Metabolic Stability Advantage: gem-Difluorination Blocks CYP450-Mediated Oxidative Metabolism

Systematic in vitro microsomal clearance studies on functionalized gem-difluorocycloalkanes demonstrated that gem-difluorination either did not affect or slightly improved metabolic stability relative to non-fluorinated counterparts [1]. The C–F bond strength (~485 kJ/mol) renders the fluorinated 3-position resistant to cytochrome P450-mediated oxidative attack, a major metabolic soft spot in unsubstituted cyclohexylamines . In a related study, 4,4-gem-difluoro substitution on a cyclohexyl ring greatly reduced susceptibility to CYP2D6-mediated metabolism, with the difluoro analog showing markedly higher stability than the non-fluorinated parent [2].

Metabolic stability CYP450 Oxidative metabolism Microsomal clearance

Nav1.8 Subtype Activity of a 3,3-Difluorocyclohexyl-Containing Derivative vs. Non-Fluorinated Cyclohexyl Analog

In US Patent 9,783,527, a derivative bearing the 3,3-difluorocyclohexyl moiety (Example 340) was profiled against recombinant human Nav1.7 and Nav1.8 sodium channels by whole-cell patch clamp electrophysiology [1]. The 3,3-difluorocyclohexyl-containing compound showed Nav1.8 IC₅₀ = 637 nM and Nav1.7 IC₅₀ = 2,640 nM. A comparator compound bearing an unsubstituted cyclohexyl group (Example 131) showed Nav1.7 IC₅₀ = 286 nM [2]. The data demonstrate that 3,3-difluoro substitution on the cyclohexyl ring shifts the Nav subtype selectivity profile relative to the non-fluorinated analog, reducing Nav1.7 potency while retaining sub-micromolar Nav1.8 activity.

Nav1.7 Nav1.8 Ion channel Pain Sodium channel inhibitor

Stereochemical Differentiation: (R)-Enantiomer vs. Racemate in Chiral Drug Synthesis

(R)-3,3-Difluoro-cyclohexylamine is supplied with a typical enantiomeric purity of ≥98% as the free base (CAS 2165441-86-9) or as the hydrochloride salt (CAS 2199141-40-5) . The (S)-enantiomer (CAS 1202174-18-2 free base; 2199497-63-5 hydrochloride) and the racemate (CAS 921753-34-6) are distinct commercial entities . In chiral drug development, the stereochemistry of the amine attachment point directly determines the spatial orientation of the entire pendant pharmacophore, making the (R) and (S) enantiomers non-interchangeable. No published direct activity comparison between (R)- and (S)-3,3-difluorocyclohexylamine derivatives was identified, underscoring the need for procurement of the specific enantiomer dictated by the target binding pose.

Chiral resolution Enantiomeric purity Stereochemistry Drug substance

Hydrochloride Salt Advantage: Enhanced Stability and Solubility for Synthetic Workflows

The hydrochloride salt of (R)-3,3-difluorocyclohexylamine (CAS 2199141-40-5, MW 171.62) is the recommended form for synthetic applications due to enhanced bench-top stability and aqueous solubility compared to the free base (CAS 2165441-86-9, MW 135.16) . The free base is a liquid (predicted boiling point ~141 °C), while the HCl salt is a solid with improved handling characteristics . For amine coupling reactions, the HCl salt can be used directly with appropriate base, or converted to the free base by aqueous workup, providing flexibility unavailable with the free base alone .

Salt form Solubility Stability Synthetic intermediate

High-Value Application Scenarios for (R)-3,3-Difluoro-cyclohexylamine Based on Quantitative Evidence


Chiral Amine Fragment for Nav1.8-Selective Ion Channel Inhibitor Programs

Teams developing subtype-selective sodium channel blockers for pain can utilize (R)-3,3-difluorocyclohexylamine as a chiral amine fragment to construct acetamide-linked Nav1.8 inhibitors. As demonstrated in US9783527, the 3,3-difluorocyclohexyl moiety conferred sub-micromolar Nav1.8 activity (IC₅₀ = 637 nM) while reducing Nav1.7 potency by ~9-fold compared to a non-fluorinated cyclohexyl analog, establishing a selectivity shift relevant for mitigating Nav1.7-mediated side effects [1]. The (R)-enantiomer provides a defined chiral vector for SAR exploration around the amine attachment point [2].

pKa-Tuned Building Block for CNS Penetration Optimization

Medicinal chemistry programs requiring an alicyclic primary amine with reduced basicity for CNS drug design can select (R)-3,3-difluorocyclohexylamine for its pKa of approximately 10.1–10.3, which is 0.3–0.5 units lower than cyclohexylamine (pKa 10.64) but higher than the 4,4-difluoro isomer (predicted pKa 9.86) [1]. This intermediate pKa, combined with a LogD (pH 7.4) of −1.62 [2], provides a balanced ionization profile that retains sufficient neutral fraction for passive blood-brain barrier permeation while limiting lysosomal trapping, a common issue with highly basic amines .

Metabolically Stabilized Fragment for Lead Optimization of CYP450-Labile Chemotypes

When a hit or lead series containing a cyclohexylamine moiety shows rapid microsomal turnover due to oxidative metabolism at the ring, (R)-3,3-difluorocyclohexylamine can serve as a direct replacement to block the metabolic soft spot. Systematic studies have shown that gem-difluorination of cycloalkane amines does not decrease and may slightly improve metabolic stability in human liver microsome assays, while the strong C–F bond (~485 kJ/mol) provides durable protection against CYP450-mediated oxidation at the 3-position [1]. This approach has been validated in perhexiline analog programs, where 4,4-gem-difluoro substitution greatly reduced CYP2D6-mediated metabolism [2].

Enantiopure Intermediate for Chiral API and Deuterated Analog Synthesis

Process chemistry groups developing chiral active pharmaceutical ingredients (APIs) can deploy (R)-3,3-difluorocyclohexylamine hydrochloride (CAS 2199141-40-5) as a stable, solid, enantiopure intermediate for amide coupling, reductive amination, or urea formation steps [1]. The hydrochloride salt form ensures accurate stoichiometry and long-term storage stability, critical for GMP-like synthetic campaigns [2]. The (R) configuration at the amine-bearing carbon provides a single diastereomeric outcome in subsequent transformations, eliminating the need for chiral chromatography at late synthetic stages and reducing cost of goods for the final API .

Quote Request

Request a Quote for (R)-3,3-Difluoro-cyclohexylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.